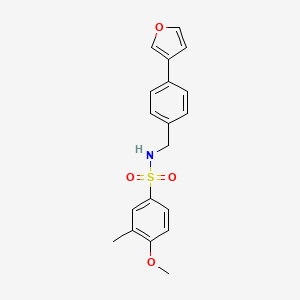

N-(4-(furan-3-yl)benzyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-14-11-18(7-8-19(14)23-2)25(21,22)20-12-15-3-5-16(6-4-15)17-9-10-24-13-17/h3-11,13,20H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWQVPFNSZHZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(furan-3-yl)benzyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. Understanding its mechanisms of action and biological implications is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 364.43 g/mol

- LogP : 3.6196 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 102.61 Ų

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Cycle Progression : It has been observed to interfere with the cell cycle, particularly at the G1/S checkpoint, thereby preventing cancer cell division.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

2. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by modulating inflammatory pathways. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

3. Antiviral Activity

This compound has shown potential antiviral activity against several viruses, including Hepatitis B Virus (HBV). Its mechanism involves enhancing the intracellular levels of antiviral proteins that inhibit viral replication.

Study on Anticancer Effects

A study published in Cancer Letters evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed in treated cells compared to controls.

Anti-inflammatory Mechanism Research

Another research article highlighted the compound's ability to reduce inflammation markers in an animal model of arthritis. The treatment group showed a marked decrease in swelling and pain compared to the untreated group.

Comparison with Similar Compounds

N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide (CAS 2034456-47-6)

- Structural Similarity: Replaces the 4-methoxy-3-methylbenzenesulfonamide group with a quinoline-8-sulfonamide moiety.

- Molecular Weight : 364.4 g/mol (vs. ~369.4 g/mol for the target compound).

- Implications: The quinoline substituent may alter solubility and bioavailability compared to the methoxy-methyl benzene group .

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structural Similarity : Shares the benzenesulfonamide core but substitutes the furan-3-yl benzyl group with a 5-methyloxazole sulfamoylphenyl group.

- Synthetic Aim : Designed for antimicrobial screening, highlighting the role of heterocycles in modulating biological activity .

Sulfonamides with Varied Aromatic Systems

JNK Inhibitors (e.g., N-(4-(methylsulfonyl)benzyl)-4-amino-5-cyano-6-(furan-3-yl)picolinamide)

- Structural Similarity : Contains a furan-3-yl group but incorporates a picolinamide scaffold instead of benzenesulfonamide.

- Key Differences : The picolinamide core targets JNK1–JNK3 kinases, suggesting divergent therapeutic applications (e.g., anti-inflammatory or neurodegenerative diseases).

N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.